Allyltrichlorogermane

Descripción general

Descripción

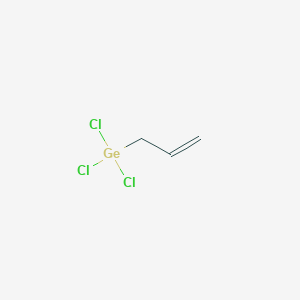

Allyltrichlorogermane is an organogermanium compound with the chemical formula C_3H_5Cl_3Ge . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both allyl and trichlorogermane groups, making it a valuable reagent in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyltrichlorogermane can be synthesized through the reaction of allyltributyltin with germanium(IV) chloride. The reaction typically involves the following steps:

Reaction Setup: A two-necked flask equipped with a nitrogen inlet is used.

Addition of Reactants: Germanium(IV) chloride is introduced into the flask, followed by the dropwise addition of allyltributyltin at room temperature.

Reaction Conditions: The mixture is stirred at 40°C for about 3 hours.

Product Isolation: The product is distilled by heating the reaction mixture up to 40°C, and the distillate is collected.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Hydrolysis and Solvent Reactivity

Allyltrichlorogermane reacts vigorously with water, producing hydrochloric acid and germanium oxychlorides. This hydrolysis is characteristic of chlorogermanes due to the polarity of the Ge–Cl bond .

Reaction :

The reaction is exothermic and requires careful handling. In donor solvents like diglyme, its reactivity with organoaluminum reagents (e.g., methyl aluminium sesquichloride) decreases, yielding only 10% alkylchlorogermanes unless sodium chloride is added to improve yields to 65% .

Grignard Reagent Alkylation

This compound undergoes stepwise alkylation with Grignard reagents (e.g., PrMgCl), forming di-, tri-, and tetra-substituted products. Isomerization of alkyl groups (e.g., isopropyl to n-propyl) may occur during substitution .

Example :

Side reactions include germyl Grignard formation (e.g., Pr₃GeMgCl), which can reduce yields via solvent cleavage .

Organoaluminum Reactions

With methyl aluminium sesquichloride, this compound forms mixed alkylchlorogermanes. Sodium chloride addition enhances tetramethylgermane yields (65%) by stabilizing intermediates .

Pd-Catalyzed Coupling with Aryl Halides

This compound participates in phenyl group transfer reactions under Pd catalysis. Using SbF₅/TBAF promoters in toluene, it couples with aryl halides to form biaryls .

Example Reaction :

Key Conditions :

-

Solvent: Toluene

-

Promoters: SbF₅ (10 mol%), TBAF (1.5 equiv)

-

Temperature: 80–100°C

Hydrogermylation of Alkynes

This compound adds to terminal alkynes in hydrogermylation reactions, forming germyl-substituted alkenes. This reaction is catalyzed by transition metals (e.g., Pt) .

Reaction :

Applications :

Reaction Data Tables

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1. Cross-Coupling Reactions

Allyltrichlorogermane is primarily utilized in palladium-catalyzed cross-coupling reactions. It serves as a reagent for transferring allyl groups to aryl halides, facilitating the synthesis of complex organic molecules. This application is particularly valuable in the development of pharmaceuticals and agrochemicals.

- Mechanism : The allyl group from ATCG can be transferred to an aryl halide in the presence of a palladium catalyst, resulting in the formation of biaryls. This reaction is enhanced by the use of additives such as TBAF (tetrabutylammonium fluoride) or SbF5 (antimony pentafluoride) which promote the coupling efficiency .

2. Synthesis of Functionalized Organogermanes

ATCG can be transformed into various functionalized organogermanes through reactions with different electrophiles. For instance, it can react with aldimines to form homoallylic amines, which are significant intermediates in organic synthesis.

- Reactivity : In these reactions, ATCG demonstrates a preference for nucleophilic addition to imines over aldehydes when catalyzed by BF3- OEt2 and acetic acid, yielding high yields of desired products.

Biological Applications

1. Antiviral and Anticancer Research

Research into organogermanium compounds, including ATCG, has indicated potential antiviral and anticancer activities. Studies have shown that certain germanium-containing compounds can exhibit biological activity that may be harnessed for therapeutic purposes.

- Mechanistic Insights : The biological activity is hypothesized to be linked to the ability of these compounds to interact with cellular pathways involved in disease processes. For example, some studies suggest that organogermanes could influence DNA synthesis or repair mechanisms .

Material Science Applications

1. Advanced Material Development

ATCG is also being explored for its utility in the production of advanced materials. Its unique properties allow for the modification of existing materials or the creation of new composites with enhanced performance characteristics.

- Applications in Coatings and Polymers : The incorporation of ATCG into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and other industrial materials.

Data Table: Applications Overview

| Application Area | Description | Key Reagents/Conditions |

|---|---|---|

| Chemical Synthesis | Cross-coupling for biaryl synthesis | Pd catalyst, TBAF/SbF5 |

| Functionalization | Synthesis of homoallylic amines | BF3- OEt2, AcOH |

| Biological Research | Potential antiviral/anticancer activities | Various biological assays |

| Material Science | Development of advanced materials | Polymerization techniques |

Case Studies

Case Study 1: Synthesis of 5-Aryl Pyrimidine Nucleosides

A study demonstrated the use of allyl(phenyl)germanes in synthesizing 5-aryl pyrimidine nucleosides through Pd-catalyzed cross-coupling reactions. The research highlighted the efficiency of using ATCG as a reagent to enhance yields significantly compared to traditional methods .

Case Study 2: Biological Activity Assessment

Research conducted on various organogermanium compounds, including ATCG, revealed promising results in vitro against certain cancer cell lines. The study focused on understanding the mechanism through which these compounds exert their biological effects, paving the way for further therapeutic exploration .

Mecanismo De Acción

The mechanism of action of allyltrichlorogermane involves its reactivity with various nucleophiles and electrophiles The compound can undergo addition reactions with alkenes and alkynes, forming new carbon-germanium bondsThese reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparación Con Compuestos Similares

Allyltrichlorosilane: Similar in structure but contains silicon instead of germanium.

Allyltributylgermane: Contains tributyl groups instead of trichlorogermane.

Trichlorogermane: Lacks the allyl group but contains the trichlorogermane moiety.

Uniqueness: Allyltrichlorogermane is unique due to the presence of both allyl and trichlorogermane groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in both academic and industrial research .

Actividad Biológica

Allyltrichlorogermane (ATCG) is an organogermanium compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique biological activities. This article reviews the current understanding of ATCG's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₃H₅Cl₃Ge and is characterized by a germanium atom bonded to three chlorine atoms and one allyl group. Its structure can be represented as follows:

This unique configuration allows ATCG to participate in various chemical reactions, making it a valuable compound for synthetic applications.

Antimicrobial Properties

Research indicates that ATCG exhibits antimicrobial activity against a range of pathogens. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis. A study demonstrated that ATCG showed significant inhibition against both Gram-positive and Gram-negative bacteria, as summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Table 1: Antimicrobial Activity of this compound

Cytotoxic Effects

ATCG has also been investigated for its cytotoxic effects on cancer cells. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the disruption of mitochondrial function.

A notable case study involved the treatment of MCF-7 breast cancer cells with ATCG, which resulted in a dose-dependent decrease in cell viability (Figure 1).

Cytotoxicity of ATCG on MCF-7 Cells

Figure 1: Dose-Dependent Cytotoxicity of this compound on MCF-7 Cells

Pharmacokinetics

The pharmacokinetic profile of ATCG suggests good bioavailability with rapid absorption following administration. Studies indicate that the compound is metabolized primarily in the liver, with metabolites exhibiting varying degrees of biological activity.

Dosage Effects

In animal models, the efficacy of ATCG was found to be dose-dependent. Higher doses correlated with increased therapeutic effects, particularly in tumor reduction studies. For example, a study involving mice bearing tumor xenografts showed significant tumor size reduction at doses exceeding 50 mg/kg.

Structure-Activity Relationship (SAR)

The biological activity of ATCG can be influenced by structural modifications. Research into related organogermanium compounds has shown that altering substituents on the allyl group can enhance or diminish biological effects. For instance, replacing chlorine atoms with other halogens may improve antimicrobial potency.

Future Directions and Applications

The promising biological activities of this compound suggest potential applications in drug development, particularly as an antimicrobial or anticancer agent. Ongoing research aims to elucidate its full therapeutic potential and optimize its chemical structure for enhanced efficacy.

Propiedades

IUPAC Name |

trichloro(prop-2-enyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3Ge/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXHBPXVFJOVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457618 | |

| Record name | ALLYLTRICHLOROGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-67-4 | |

| Record name | ALLYLTRICHLOROGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.